An In-Depth Technical Guide to 7-Bromo-2-chloroquinazolin-4-amine (CAS No. 1107695-08-8)
An In-Depth Technical Guide to 7-Bromo-2-chloroquinazolin-4-amine (CAS No. 1107695-08-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-chloroquinazolin-4-amine is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. Its quinazoline core is a privileged scaffold in medicinal chemistry, notably present in numerous kinase inhibitors approved for therapeutic use.[1] The strategic placement of the bromo and chloro substituents, along with the amino group, provides multiple reactive sites for molecular elaboration, making it a valuable precursor in the discovery and development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 7-Bromo-2-chloroquinazolin-4-amine is fundamental for its effective use in synthesis and for ensuring appropriate handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1107695-08-8 | [2] |
| Molecular Formula | C₈H₅BrClN₃ | [2] |
| Molecular Weight | 258.50 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (typical) | Supplier Data |
| Melting Point | Not explicitly reported in searches | |
| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge |
| InChIKey | RCPHEXPZUNHZNL-UHFFFAOYSA-N | [2] |
| SMILES | Nc1nc(Cl)c2cc(Br)ccc2n1 | [2] |
Synthesis and Purification
The synthesis of 7-Bromo-2-chloroquinazolin-4-amine is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloro-7-bromoquinazoline precursor. The rationale behind this approach lies in the differential reactivity of the two chloro substituents. The C4-chloro group is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom, allowing for selective amination under controlled conditions.
A plausible synthetic route starting from 5-bromo-2-aminobenzoic acid is outlined below. This multi-step process involves the initial formation of the quinazoline ring system, followed by chlorination and subsequent selective amination.
Caption: Plausible synthetic workflow for 7-Bromo-2-chloroquinazolin-4-amine.
Experimental Protocol:
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
A mixture of 5-bromoanthranilic acid and an excess of formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with water, and dried to afford 7-bromoquinazolin-4(3H)-one.
Step 2: Synthesis of 7-Bromo-2,4-dichloroquinazoline
7-Bromoquinazolin-4(3H)-one is suspended in phosphorus oxychloride (POCl₃), and a catalytic amount of a tertiary amine such as N,N-diisopropylethylamine (DIPEA) is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to yield 7-bromo-2,4-dichloroquinazoline.
Step 3: Synthesis of 7-Bromo-2-chloroquinazolin-4-amine
7-Bromo-2,4-dichloroquinazoline is dissolved in a suitable solvent, such as isopropanol or dioxane. An ammonia source, typically aqueous ammonium hydroxide or a solution of ammonia in a compatible solvent, is added. The reaction is stirred at a controlled temperature (often ranging from room temperature to gentle heating) until the starting material is consumed. The product precipitates upon cooling or addition of water, is collected by filtration, washed, and dried.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 7-Bromo-2-chloroquinazolin-4-amine.
Spectroscopic Characterization
The structural confirmation of 7-Bromo-2-chloroquinazolin-4-amine is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is not readily found in the searched literature, the expected spectral data can be inferred from the analysis of closely related analogues and general principles of spectroscopy. Commercial suppliers often provide analytical data upon request.[3][4]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The protons at positions 5, 6, and 8 will exhibit characteristic chemical shifts and coupling patterns (doublets and doublets of doublets) influenced by the bromo and amino substituents. The protons of the amino group may appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The chemical shifts will be indicative of their electronic environment, with carbons attached to heteroatoms (N, Cl, Br) showing characteristic downfield shifts.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (or M+H⁺ peak in ESI-MS) corresponding to the calculated molecular weight of 258.50 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
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IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the quinazoline ring (around 1500-1650 cm⁻¹), and C-Cl and C-Br stretching vibrations in the fingerprint region.
Reactivity and Chemical Transformations
7-Bromo-2-chloroquinazolin-4-amine possesses three key reactive sites that can be selectively functionalized, making it a highly versatile intermediate in medicinal chemistry.
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Nucleophilic Aromatic Substitution at the C2-Position: The chloro group at the C2 position is less reactive than the C4-chloro group of the precursor but can still undergo nucleophilic substitution under more forcing conditions (e.g., higher temperatures or with stronger nucleophiles). This allows for the introduction of various amine, alcohol, or thiol functionalities.
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Palladium-Catalyzed Cross-Coupling at the C7-Position: The bromo substituent at the C7 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide range of aryl and heteroaryl groups.
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Modification of the C4-Amino Group: The primary amino group at the C4 position can be acylated, alkylated, or used in condensation reactions to further elaborate the molecule.
Caption: Key reactivity pathways of 7-Bromo-2-chloroquinazolin-4-amine.
Key Synthetic Strategies:
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Suzuki-Miyaura Coupling: This is a powerful method for introducing aryl or heteroaryl moieties at the C7 position. A typical protocol involves reacting 7-Bromo-2-chloroquinazolin-4-amine with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., dioxane/water or DMF).
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be employed to introduce a variety of amine nucleophiles at the C7-bromo position, providing an alternative to direct SNAr at the C2-chloro position for synthesizing more complex aminoquinazolines.
Applications in Research and Drug Discovery
The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors.[1] 7-Bromo-2-chloroquinazolin-4-amine serves as a crucial intermediate for the synthesis of compounds targeting a variety of kinases implicated in cancer and other diseases. The strategic functionalization of this intermediate allows for the exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling 7-Bromo-2-chloroquinazolin-4-amine. While a specific material safety data sheet (MSDS) for this compound was not found in the searches, general guidelines for handling halogenated aromatic amines should be followed.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
References
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ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]
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